![molecular formula C24H18Cl2N2O4 B12295944 1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12295944.png)
1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a compound with the molecular formula C24H18N2O4Cl2 and a molecular weight of 469.32 g/mol . This compound is known for its applications in the field of coordination chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and other porous materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the reaction of 4,4’-bipyridine with 4-carboxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Scientific Research Applications
1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific effects. For example, in catalysis, the compound can facilitate the activation of substrates and promote chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4’-carboxylatophenoxy)benzene: Another compound used in the synthesis of coordination polymers.
3,5-Bis(1-imidazoly)pyridine: Utilized in the formation of coordination polymers with unique properties.
Uniqueness
1,1’-Bis(4-carboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .
Properties
Molecular Formula |
C24H18Cl2N2O4 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
4-[4-[1-(4-carboxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzoic acid;dichloride |
InChI |
InChI=1S/C24H16N2O4.2ClH/c27-23(28)19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(4-8-22)24(29)30;;/h1-16H;2*1H |
InChI Key |
DLJBXUPXOOWGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C(=O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


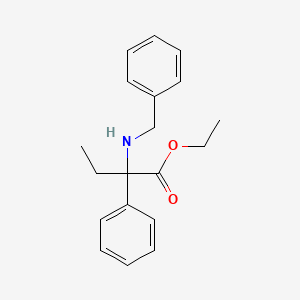

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)


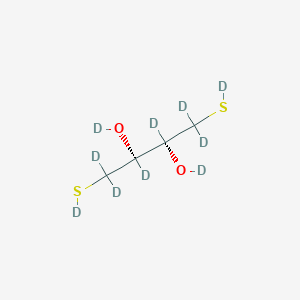
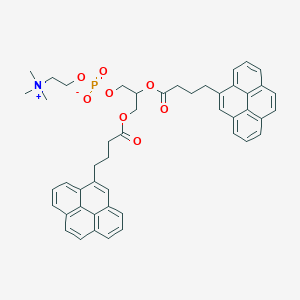

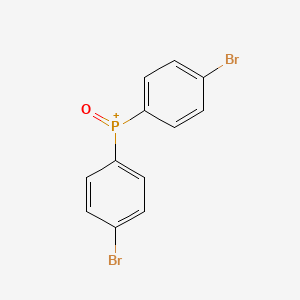
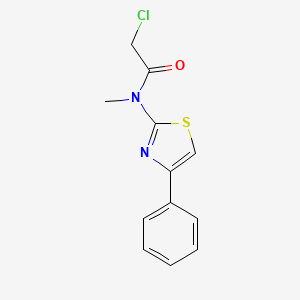
![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)
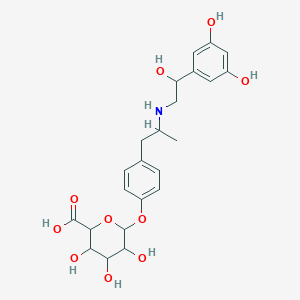
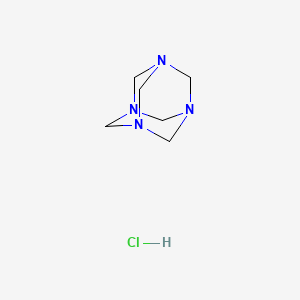
![5,10,15,20,30,35-Hexakis(hydroxymethyl)-25-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12295950.png)
